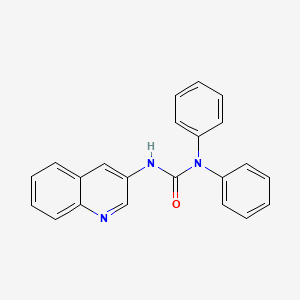

1,1-二苯基-3-(喹啉-3-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1,1-Diphenyl-3-(quinolin-3-yl)urea” is a compound that contains a quinoline nucleus, which is a privileged scaffold that appears as an important construction motif for the development of new drugs . The quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .

Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It has been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .科学研究应用

结构化学和材料科学

- 与“1,1-二苯基-3-(喹啉-3-基)脲”类似的化合物的结构因其独特的分子几何结构和分子间相互作用而被广泛研究。例如,含有喹啉-脲基团的化合物已被分析其晶体结构,展示了这些分子如何通过分子内 N-H⋯N 氢键和互穿的三维网络稳定,这对于设计具有特定性质的新材料至关重要 (Pramanik 等人,2011)。

超分子化学和凝胶形成

- 喹啉脲衍生物已被合成并探索其在形成 Ag 络合物中的胶凝剂行为。本研究突出了这些化合物开发可与特定溶剂形成凝胶的新型超分子材料的潜力,这对于药物输送和材料科学中的应用非常重要 (Braga 等人,2013)。

环境和可持续化学

- 已开发出一种环保方法在水中制备喹啉-2-基取代脲。这种方法强调了绿色化学原理在合成脲衍生物中的重要性,突出了使用无毒试剂、避免使用有机溶剂以及实现高产率和原子经济的重要性 (Xie 等人,2019)。

光物理表征和传感应用

- 喹啉-脲化合物已被研究其光物理性质,包括荧光显微镜研究。这些研究提供了对这些化合物的分子相互作用和光物理行为的见解,这对于开发具有特定光学性质的荧光传感器或材料至关重要 (Braga 等人,2011)。

分析和诊断工具

- 已经探索了某些喹啉-脲衍生物识别和区分不同化学物质的能力。例如,特定受体对二羧酸及其盐的区分可用于分析化学中化学化合物的分离和鉴定 (Kalita & Baruah, 2010)。

未来方向

Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . In recent years there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This suggests that future research may focus on developing more environmentally friendly synthesis methods for quinoline derivatives.

作用机制

Target of Action

It’s worth noting that urea derivatives, such as this compound, are often studied for their ability to act as anion receptors . They contribute two relatively strong hydrogen bonding sites, allowing them to form multiple hydrogen binding modes when interacting with anions .

Mode of Action

It’s known that urea derivatives can interact with their targets (often anions) through hydrogen bonding . This interaction can lead to changes in the target, although the specific changes would depend on the nature of the target.

Biochemical Pathways

Quinoline, a component of this compound, is known to be involved in a broad range of biological activities . It’s found in many compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

属性

IUPAC Name |

1,1-diphenyl-3-quinolin-3-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c26-22(24-18-15-17-9-7-8-14-21(17)23-16-18)25(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-16H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIYDKQTUUDHRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2967854.png)

![2-chloro-N-{2-[(3-methoxypropyl)(methyl)amino]ethyl}-8-methylquinoline-3-carboxamide](/img/structure/B2967855.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B2967856.png)

![4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B2967858.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2967859.png)